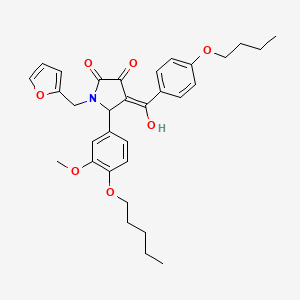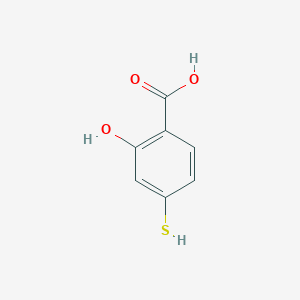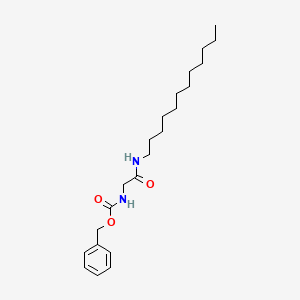
5-(4-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a dichlorobenzylidene moiety. Triazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the triazole intermediate.
Addition of the Dichlorobenzylidene Moiety: The final step involves the condensation of the triazole derivative with 2,3-dichlorobenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated derivatives, nitro compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, triazole derivatives, including this compound, exhibit antimicrobial, antifungal, and antiviral activities. They are studied for their potential to inhibit the growth of pathogenic microorganisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry
Industrially, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science.
作用机制
The mechanism of action of 5-(4-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The triazole ring can also interact with microbial enzymes, disrupting their function and exhibiting antimicrobial properties.
相似化合物的比较
Similar Compounds
- 5-Phenyl-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Methylphenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Fluorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(4-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern. The presence of both chlorophenyl and dichlorobenzylidene groups enhances its biological activity and specificity. Compared to similar compounds, it may exhibit higher potency and selectivity in its biological effects.
属性
分子式 |
C15H9Cl3N4S |
|---|---|
分子量 |
383.7 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-4-[(E)-(2,3-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl3N4S/c16-11-6-4-9(5-7-11)14-20-21-15(23)22(14)19-8-10-2-1-3-12(17)13(10)18/h1-8H,(H,21,23)/b19-8+ |
InChI 键 |
RERDGJDHAPOVAN-UFWORHAWSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009718.png)
![N-(2,5-dichlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B12009724.png)
![2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one](/img/structure/B12009728.png)

![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009735.png)





![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12009785.png)
![4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12009806.png)

![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009814.png)
